molecular formula C18H18O7 B1671104 Ethyl 3,4-dihydroxybenzoate CAS No. 3943-89-3

Ethyl 3,4-dihydroxybenzoate

Cat. No. B1671104
CAS RN: 3943-89-3
M. Wt: 182.17 g/mol
InChI Key: IEWPWVSCXPNIRW-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydroxybenzoate, also known as Ethyl Protocatechuate, is a compound with the molecular formula C9H10O4 . It is an analogue of 2-oxoglutarate and thus a competitive inhibitor of prolyl hydroxylase domain enzymes (PHDs) . This compound is known to exhibit antioxidant, cardioprotective, neuroprotective, antimicrobial, anti-inflammatory, and myoprotective activity .


Synthesis Analysis

Ethyl 3,4-dihydroxybenzoate can be synthesized from 3,4-dihydroxybenzoic acid by an esterification process with absolute ethanol .


Molecular Structure Analysis

The molecular weight of Ethyl 3,4-dihydroxybenzoate is 182.17 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

A mixture containing 3,4-dihydroxybenzoic acid, ethanol, and concentrated H2SO4 can be refluxed for 48 hours to synthesize Ethyl 3,4-dihydroxybenzoate.


Physical And Chemical Properties Analysis

Ethyl 3,4-dihydroxybenzoate is a pale yellow to beige crystalline powder . It has a melting point of 132-134 °C and a boiling point of 275.56°C . It is insoluble in water but soluble in ethanol .

Scientific Research Applications

Synthesis and Industrial Applications

Ethyl 3,4-dihydroxybenzoate is synthesized from 4-methylcatechol through oxidation and esterification reactions. The synthesis process is characterized by IR, 1H NMR, and 13C NMR, with experiments revealing the influence of catalyst dosage, reaction time, and temperature on yield. The optimal synthesis conditions achieve a high yield of 90.5%, indicating potential for industrial application due to enhanced yield and reduced production costs (H. Kun-lin, 2013).

Antioxidant and Antimicrobial Properties

Research has isolated dihydroxybenzoic acid and 3,4-dihydroxybenzaldehyde from the fern Trichomanes chinense L., demonstrating significant antioxidant and antimicrobial activities. These findings suggest potential applications of ethyl 3,4-dihydroxybenzoate derivatives in these areas (N. Syafni, D. Putra, D. Arbain, 2012).

Cytotoxic Effects and Cancer Research

A study found that ethyl-3,4-dihydroxybenzoate exhibits cytotoxic effects on esophageal squamous cell carcinoma cells. It induces S phase accumulation, loss in mitochondrial membrane permeabilization, and caspase-dependent apoptosis. The study highlights its potential in cancer research, particularly in understanding cell cycle regulation and cellular metabolism related to cancer cells (Bo Han et al., 2014).

Iron Chelation and Cellular Effects

Ethyl-3,4-dihydroxybenzoate functions as a chelator, affecting iron deficiency in cells. This reflects in the activation of iron-responsive element/iron regulatory protein regulatory network, indicating its relevance in biochemical pathways such as collagen maturation and oxygen sensing (Jian Wang et al., 2002).

Hydroxyl Radical Scavenging

Ethyl 3,4-dihydroxybenzoate exhibits hydroxyl radical scavenging properties, indicating its potential use as a preservative andin antioxidant applications. The compound's activity was assessed in a model system, showing notable effectiveness in scavenging photogenerated hydroxyl radicals. This finding is significant for understanding the molecular implications of ethyl 3,4-dihydroxybenzoate as a potential radical scavenger and preservative (G. Hall et al., 1996).

Photodegradation and Environmental Impact

The photodegradation of parabens, including ethyl 3,4-dihydroxybenzoate, has been studied to understand their environmental impact. This research is crucial in the analysis of hazardous water contaminants, where ethyl 3,4-dihydroxybenzoate is identified as a significant transformation product during the oxidation process. The study provides insights into the kinetic constants and by-products of hydroxyl radical reaction, contributing to our understanding of the environmental fate of these compounds (M. Gmurek et al., 2015).

Biomarkers of Exposure

Ethyl 3,4-dihydroxybenzoate is considered a novel urinary biomarker for exposure to p-hydroxybenzoic acid esters (parabens). The detection of this compound in urine and blood samples indicates its potential as a biomarker in human biomonitoring studies, providing valuable information on the human body's exposure to and metabolism of parabens (Lei Wang, K. Kannan, 2013).

Safety And Hazards

Ethyl 3,4-dihydroxybenzoate may cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Future Directions

Recent studies have shown that Ethyl 3,4-dihydroxybenzoate retards drug efflux and potentiates antibiotic activity . It also induces cell autophagy and apoptosis in ESCC cells . These findings suggest potential future directions for the use of this compound in medical applications.

properties

IUPAC Name

ethyl 3,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPUBCVJHFXPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057732
Record name Ethyl protocatechuate
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-dihydroxybenzoate

CAS RN

3943-89-3
Record name Ethyl 3,4-dihydroxybenzoate
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Record name Ethyl protocatechuate
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Record name 3943-89-3
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Record name Ethyl protocatechuate
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Record name Ethyl 3,4-dihydroxybenzoate
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Synthesis routes and methods I

Procedure details

A mixture which contained 43 g (0.28 mole) of 3,4-dihydroxybenzoic acid, 300 ml of ethanol and 0.5 ml of concentrated H2SO4 was refluxed for 48 hours. Water was trapped with 3 Å molecular sieves. The reaction mixture was evaporated to dryness in vacuo, and partitioned between ether and 5% NaHCO3 solution. The ether layer was evaporated to give 39 g (69% ) of solid; m.p. 128°-130° C. The NMR and IR spectra were consistent with the assigned structure.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
69%

Synthesis routes and methods II

Procedure details

A mixture which contained 43 g (0.28 mole) of 3,4-dihydroxybenzoic acid, 300 ml of ethanol and 0.5 ml of concentrated H2SO4 was refluxed for 48 hours. Water was trapped with 3A molecular sieves. The reaction mixture was evaporated to dryness in vacuo, and partitioned between ether and 5% NaHCO3 solution. The ether layer was evaporated to give 39 g (69%) of solid; m.p. 128°-130° C. The NMR and IR spectra were consistent with the assigned structure.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
910
Citations
D Nandan, EP Clarke, EH Ball, BD Sanwal - The Journal of cell biology, 1990 - rupress.org
To study the role of (pro)collagen synthesis in the differentiation of rat L6 skeletal myoblasts, a specific inhibitor of collagen synthesis, ethyl-3,4-dihydroxybenzoate (DHB), was utilized. It …
Number of citations: 97 rupress.org
J Wang, JL Buss, G Chen, P Ponka, K Pantopoulos - FEBS letters, 2002 - Elsevier
Ethyl-3,4-dihydroxybenzoate (EDHB) is commonly utilized as a substrate analog and competitive inhibitor of prolyl 4-hydroxylases. These iron-dependent enzymes have received a lot …
Number of citations: 53 www.sciencedirect.com
WJ Lu, YJ Huang, HJ Lin, CJ Chang, PH Hsu, GX Ooi… - Antibiotics, 2022 - mdpi.com
The World Health Organization indicated that antibiotic resistance is one of the greatest threats to health, food security, and development in the world. Drug resistance efflux pumps are …
Number of citations: 4 www.mdpi.com
S Philipp, L Cui, B Ludolph, M Kelm… - American Journal …, 2006 - journals.physiology.org
Protection from a prolyl hydroxylase domain-containing enzyme (PHD) inhibitor, desferoxamine (DFO), was recently reported to be dependent on production of reactive oxygen species (…
Number of citations: 67 journals.physiology.org
T Sasaki, K Majamaa, J Uitto - Journal of Biological Chemistry, 1987 - Elsevier
Excessive accumulation of collagen is the hallmark of several clinical conditions characterized by tissue fibrosis. Previously, 3,4-dihydroxybenzoic acid, a structural analog of alpha-…
Number of citations: 94 www.sciencedirect.com
W Li, G Hou, D Zhou, X Lou, Y Xu, S Liu, X Zhao - Oncotarget, 2016 - ncbi.nlm.nih.gov
The aldo-keto reductase (AKR) superfamily of enzymes is critical for the detoxification of drugs and toxins in the human body; these enzymes are involved not only in the development of …
Number of citations: 21 www.ncbi.nlm.nih.gov
B Han, W Li, Y Sun, L Zhou, Y Xu, X Zhao - PLoS One, 2014 - journals.plos.org
The protocatechuic acid ethyl ester ethyl-3,4-dihydroxybenzoate is an antioxidant found in the testa of peanut seeds. Previous studies have shown that ethyl-3,4-dihydroxybenzoate can …
Number of citations: 37 journals.plos.org
DP Singh, C Nimker, P Paliwal… - The journal of …, 2016 - jps.biomedcentral.com
Sudden exposure to altitude hypoxia is responsible for acute mountain sickness (AMS) in un-acclimatized persons. If not treated in time, AMS can worsen and leads to high altitude …
Number of citations: 15 jps.biomedcentral.com
K Majamaa, T Sasaki, J Uitto - Journal of investigative dermatology, 1987 - Elsevier
The enzymatically catalyzed formation of 4-hydroxyproline plays a key role in the intracellular biosynthesis of collagen, since a critical number of 4-hydroxyprolyl residues is required for …
Number of citations: 24 www.sciencedirect.com
B Li, K Takeda, S Yokoyama… - Journal of …, 2008 - academic.oup.com
Hypoxia-inducible factor (HIF)-1 is important for cellular homeostasis under hypoxia. Expression of haem oxygenase-1 (HO-1), an essential enzyme in haem catabolism, varies under …
Number of citations: 25 academic.oup.com

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